molecular formula C11H11N5O2S2 B2647827 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide CAS No. 1904367-38-9

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide

Cat. No.: B2647827
CAS No.: 1904367-38-9
M. Wt: 309.36
InChI Key: HLBBPWZZDIUZFV-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a thiophene ring, a triazolo-pyridazine core, and a methanesulfonamide group, which contributes to its diverse chemical properties and biological activities.

Scientific Research Applications

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide has shown promise in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. One common method involves the cyclization of 6-hydrazinyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in the presence of acetic anhydride and glacial acetic acid under reflux conditions at 120°C . The thiophene ring is then introduced through a subsequent reaction, followed by the attachment of the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo-pyridazine core can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolo-pyridazine derivatives.

    Substitution: Substituted methanesulfonamide derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The inhibition occurs through binding to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.

    Thiophene-containing compounds: Compounds with a thiophene ring often show diverse biological activities, including antimicrobial and anticancer properties.

    Methanesulfonamide derivatives: These compounds are known for their use in pharmaceuticals as enzyme inhibitors.

Uniqueness

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is unique due to its combination of a thiophene ring, a triazolo-pyridazine core, and a methanesulfonamide group, which together contribute to its potent biological activities and potential as a therapeutic agent.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S2/c1-20(17,18)12-6-11-14-13-10-3-2-9(15-16(10)11)8-4-5-19-7-8/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBPWZZDIUZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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